molecular formula C22H27N3O4 B2429587 N1-(2-methoxybenzyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 954025-47-9

N1-(2-methoxybenzyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Cat. No.: B2429587
CAS No.: 954025-47-9
M. Wt: 397.475
InChI Key: FGVMFQJLNCUEHO-UHFFFAOYSA-N
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Description

N1-(2-methoxybenzyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxybenzyl group, a phenylmorpholino group, and an oxalamide moiety. These structural features contribute to its diverse chemical reactivity and potential utility in different domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxybenzyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxybenzyl Intermediate: The initial step involves the reaction of 2-methoxybenzyl chloride with a suitable amine to form the methoxybenzyl intermediate.

    Introduction of the Phenylmorpholino Group: The next step involves the reaction of the methoxybenzyl intermediate with 2-(2-phenylmorpholino)ethylamine under appropriate conditions to introduce the phenylmorpholino group.

    Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide moiety, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxybenzyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to the formation of reduced analogs.

Scientific Research Applications

N1-(2-methoxybenzyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has a wide range of applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.

    Medicine: It could be explored for its potential therapeutic properties or as a drug candidate.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N1-(2-methoxybenzyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The methoxybenzyl and phenylmorpholino groups may interact with enzymes or receptors, modulating their activity. The oxalamide moiety can play a role in stabilizing the compound and facilitating its binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-methoxybenzyl)-N2-(2-(2-phenylmorpholino)ethyl)acetamide: Similar structure but with an acetamide moiety instead of oxalamide.

    N1-(2-methoxybenzyl)-N2-(2-(2-phenylmorpholino)ethyl)urea: Contains a urea group instead of oxalamide.

Uniqueness

N1-(2-methoxybenzyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both methoxybenzyl and phenylmorpholino groups, along with the oxalamide moiety, makes it a versatile compound for various research purposes.

Properties

IUPAC Name

N'-[(2-methoxyphenyl)methyl]-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-28-19-10-6-5-9-18(19)15-24-22(27)21(26)23-11-12-25-13-14-29-20(16-25)17-7-3-2-4-8-17/h2-10,20H,11-16H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVMFQJLNCUEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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